Clausenacoumarine
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Overview
Description
Clausenacoumarine is a natural product found in Clausena anisata, Clausena lansium, and Murraya koenigii with data available.
Scientific Research Applications
Background
Clausenacoumarine, a compound isolated from Clausena lansium leaves, has shown notable scientific research applications. This compound is primarily known for its hypoglycemic effects.
Research Findings
Blood Glucose Reduction : this compound effectively reduces blood glucose levels. This has been demonstrated in studies involving both normal and alloxan-diabetic mice. The compound was administered orally at a dose of 200 mg/kg for three days, showing a significant lowering of blood glucose levels (Shen et al., 1989).
Adrenaline-Induced Glucose Elevation Antagonism : Additionally, this compound counteracts the elevation of blood glucose caused by adrenaline injections in normal mice. This suggests its potential utility in managing stress-induced hyperglycemia (Shen et al., 1989).
No Effect on Blood Lactic Acid : Interestingly, the studies observed no significant effect on blood lactic acid levels when this compound was administered. This aspect points to a specific action of the compound on blood glucose regulation without altering lactic acid levels (Shen et al., 1989).
Properties
CAS No. |
87838-97-9 |
---|---|
Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
9-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O6/c1-12(9-16-10-13(2)21(23)26-16)5-7-25-20-18-15(6-8-24-18)11-14-3-4-17(22)27-19(14)20/h3-6,8,10-11,16H,7,9H2,1-2H3/b12-5+ |
InChI Key |
XVVBVBKVMMNZHB-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=CC(OC1=O)C/C(=C/COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)/C |
SMILES |
CC1=CC(OC1=O)CC(=CCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Canonical SMILES |
CC1=CC(OC1=O)CC(=CCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |
Synonyms |
clausenacoumarine dehydroindicolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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